(S)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-METHYLAMINOALCHOL
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Overview
Description
(S)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-METHYLAMINOALCHOL is an organic compound with the molecular formula C6H13NO2 It is characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-METHYLAMINOALCHOL typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanamine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-METHYLAMINOALCHOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
(S)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-METHYLAMINOALCHOL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-METHYLAMINOALCHOL involves its interaction with specific molecular targets. The dioxolane ring and hydroxylamine group play crucial roles in its reactivity and interactions. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- (S)-(+)-(2,2-Dimethyl-1,3-dioxolan-4-yl)-methylamine
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
(S)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-METHYLAMINOALCHOL is unique due to the presence of both the dioxolane ring and the hydroxylamine group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2)9-4-5(10-6)3-7-8/h5,7-8H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWZLIPUTDAUDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CNO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621701 |
Source
|
Record name | 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-N-hydroxymethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145215-31-2 |
Source
|
Record name | 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-N-hydroxymethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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